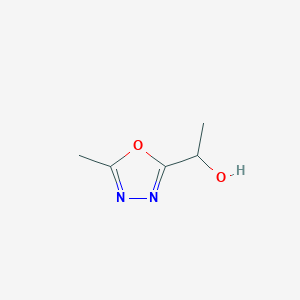

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWYKIMDAACPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311316-81-0 | |

| Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .

The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .

The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .

Análisis Bioquímico

Biochemical Properties

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and anticancer activities. It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby preventing bacterial DNA replication and cell division. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can inhibit the growth of bacterial cells by disrupting their cell wall synthesis and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding. This compound also interacts with DNA, causing structural changes that hinder replication and transcription processes. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth and cancer cell proliferation. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites. The metabolic flux and levels of metabolites can influence the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can localize to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can localize to mitochondria, influencing mitochondrial function and promoting apoptosis in cancer cells.

Actividad Biológica

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, with CAS number 1311316-81-0, is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₅H₈N₂O₂

- Molecular Weight : 128.13 g/mol

- Structure : The compound features a 1,3,4-oxadiazole ring substituted with a methyl group and an ethanol moiety.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Key areas of interest include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study reported that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 0.5 - 2 μg/mL | S. aureus |

| Similar Oxadiazole Derivative | 0.25 - 0.5 μg/mL | E. coli |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxadiazole derivatives have been extensively studied:

- A recent investigation indicated that several oxadiazole derivatives exhibited promising anticancer activity against various cancer cell lines such as HepG2 and MCF7. The compound showed moderate activity with IC50 values ranging from 20 to 40 μM .

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HepG2 | 35.58 | Moderate |

| MCF7 | 30.00 | Moderate |

The proposed mechanisms for the biological activity of oxadiazole derivatives include:

- Inhibition of Protein Kinases : Some studies suggest that these compounds can inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted as a significant mechanism by which these compounds exert their effects .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in therapeutic applications:

- Antimicrobial Efficacy : In a study involving multiple bacterial strains, the compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : A detailed examination of the compound's effect on cancer cell lines showed significant inhibition of cell growth and induction of apoptosis in treated cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (Compound 3)

- Structure: Replaces the hydroxyl group with a mercapto (-SH) group and introduces a pyridine-linked ethanone.

- Properties : Exhibits antimicrobial activity (MIC: 30.2–43.2 μg/cm³) due to the thiol group’s nucleophilic reactivity and pyridine’s aromatic interactions .

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (e.g., 4a–4e)

- Structure : Substitutes the hydroxyl group with a ketone and incorporates aryl/pyrazole moieties.

- Properties :

- Key Difference : The hydroxyl group in 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol likely improves aqueous solubility compared to ketone derivatives but may reduce stability under acidic conditions .

Functional Group Modifications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine

- Structure : Replaces the hydroxyl group with an amine (-NH₂).

- Properties : Higher basicity (pKa ~10) enables salt formation (e.g., hydrochloride salt, CAS: 1384662-01-4), enhancing bioavailability .

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

- Structure: Incorporates a morpholine ring instead of ethanol.

- Properties : The morpholine’s oxygen and nitrogen atoms improve water solubility (logP ~0.5) and metabolic stability .

- Key Difference : The hydroxyl group in this compound may offer simpler synthetic routes but lower enzymatic resistance compared to morpholine derivatives .

Positional Isomerism

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

- Structure: Hydroxyl group at position 2 of the ethanol chain.

- Properties : Similar molecular weight (128.13 g/mol) but distinct polarity due to steric and electronic effects .

- Key Difference : Positional isomerism may alter pharmacokinetics, with the 1-ol isomer likely having higher boiling points due to stronger intermolecular hydrogen bonds .

Physicochemical and Pharmacological Data

Métodos De Preparación

General Synthetic Strategy for 5-Methyl-1,3,4-oxadiazole Derivatives

The synthesis of 5-methyl-1,3,4-oxadiazole derivatives typically involves the formation of the oxadiazole ring via cyclization of hydrazide intermediates with suitable reagents such as orthoesters or formylating agents. The methyl group at the 5-position is introduced from precursors like triethyl orthoacetate or acetyl derivatives.

- Preparation of hydrazide intermediates from esters or acids using hydrazine hydrate.

- Cyclodehydration or ring closure using orthoesters (e.g., triethyl orthoacetate) or acid chlorides.

- Functional group transformations to introduce the ethan-1-ol moiety.

This strategy is supported by several studies and patents describing related compounds:

Specific Preparation of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

The target compound can be synthesized by modifying the 5-methyl-1,3,4-oxadiazole core to introduce the ethan-1-ol substituent at the 2-position. The preparation involves:

Step 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid or Ester

Step 2: Conversion to this compound

- The ester or acid intermediate is reduced or reacted with reagents that introduce the ethan-1-ol group.

- For example, treatment with hydroxylamine derivatives in alcohol solvents (methanol, ethanol, isopropanol) under reflux can produce amidoxime intermediates.

- Subsequent reactions with alkynes or other coupling agents under controlled temperature yield the ethan-1-ol substituted oxadiazole.

Detailed Reaction Conditions and Yields

Representative Synthetic Route Summary

Hydrazide Formation: Starting from an appropriate ester (e.g., methyl oxalate), react with hydrazine hydrate in refluxing ethanol to form hydrazide intermediate.

Ring Closure: Treat hydrazide with triethyl orthoacetate under reflux for 24 hours to form 5-methyl-1,3,4-oxadiazole.

Functional Group Modification: Convert the oxadiazole carboxamide to an amidoxime by reaction with hydroxylamine in an alcohol solvent under reflux.

Introduction of Ethan-1-ol: React amidoxime intermediate with suitable reagents (e.g., dimethylacetylene dicarboxylate) at elevated temperatures (110-140°C) followed by workup to yield this compound.

Research Findings and Process Optimization

- The synthetic methods avoid highly toxic reagents by using safer alternatives such as hydrazine hydrate and orthoesters, making the process suitable for industrial scale-up.

- High yields (up to 95%) are achievable in the amidoxime formation and subsequent substitution steps, indicating efficient conversion and minimal side reactions.

- Reaction temperatures are carefully controlled (ranging from 5°C to 140°C depending on step) to optimize yield and purity.

- Use of solvents like ethanol, methanol, isopropanol, and tetrahydrofuran is common, with drying agents such as sodium sulfate employed to purify intermediates.

Summary Table of Key Literature Sources

Q & A

Q. Key Data :

- Yield: ~67.8% for analogous secondary alcohols using FePC catalysis .

- Characterization: ¹H NMR (δ 4.75 ppm for alcohol protons) and GC-MS confirm structural integrity .

How does the substitution pattern on the oxadiazole ring influence regioselectivity in nucleophilic substitution reactions?

Advanced Research Question

The 5-methyl group on the oxadiazole ring induces steric and electronic effects:

- Steric Hindrance : Bulky substituents at the 5-position direct nucleophiles to the less hindered 2-position .

- Electronic Effects : Electron-withdrawing groups (e.g., oxadiazole) activate adjacent positions for nucleophilic attack. For example, amino groups at the 2-position undergo substitution with thiols or halides under mild conditions .

Q. Case Study :

- In 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol, the methyl group stabilizes intermediates via hyperconjugation, favoring substitution at the sulfur atom .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Identifies alcohol protons (δ 4.75–5.0 ppm) and oxadiazole carbons (δ 160–170 ppm) .

- IR Spectroscopy : Confirms O-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (1650–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₅H₈N₂O₂ at m/z 128.068) .

Validation : Cross-referencing with PubChem data ensures accuracy .

What strategies resolve contradictions in reported biological activities of oxadiazole derivatives?

Advanced Research Question

Contradictions arise from:

Q. Example :

- 5-Methyl derivatives show enhanced antibacterial activity (MIC: 0.05 mg/mL) compared to phenyl-substituted analogs (MIC: 0.1 mg/mL) .

How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Q. Methodological Focus

- DFT Calculations : Predict electrophilic sites using Fukui indices (e.g., C2 on oxadiazole as the most reactive) .

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., E. coli DNA gyrase) to prioritize synthetic targets .

Software Tools : Gaussian 16 for DFT and AutoDock Vina for docking studies .

How to design experiments to assess the oxidative stability of this compound?

Q. Experimental Design

Q. Stability Data :

- Half-life at 25°C: >24 hours; at 60°C: ~4 hours .

What are the comparative bioactivities of this compound and its analogs?

Q. Advanced Comparative Study

| Compound | Structure | Bioactivity (MIC, mg/mL) | Source |

|---|---|---|---|

| 1-(5-Methyl-oxadiazolyl)ethanol | C₅H₈N₂O₂ | Antibacterial: 0.05 | |

| 5-Phenyl-oxadiazole-2-thiol | C₈H₆N₂O₂S | Antifungal: 0.01 | |

| 3-Methoxy-oxazolyl ethanone | C₆H₇NO₃ | Moderate anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.